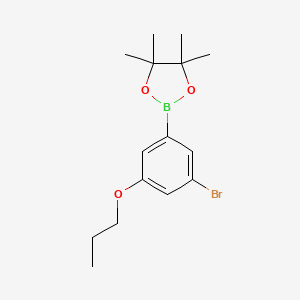

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPWJRKNTVJVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675270 | |

| Record name | 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-36-3 | |

| Record name | 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium-Halogen Exchange and Borylation

This method involves deprotonating a bromoarene precursor using organolithium reagents, followed by quenching with a boronate ester. For example, 3-bromo-5-propoxyphenyl derivatives react with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) to form a lithium intermediate, which is then treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key Steps:

-

Deprotonation : A bromoarene (e.g., 1,3-dibromo-5-propoxyphenyl) reacts with n-BuLi in anhydrous tetrahydrofuran (THF) at -78°C.

-

Boron Introduction : The lithium intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target boronic ester.

Example Protocol (Adapted from):

-

Starting Material : 3-Bromo-5-propoxyphenyl bromide (10 mmol)

-

Reagents : n-BuLi (2.5 M in hexanes, 12 mmol), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol)

-

Conditions : THF, -78°C, 2 h → warm to room temperature, 12 h

-

Workup : Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, purify via silica gel chromatography.

Optimized Reaction Conditions

Temperature and Solvent Effects

Cryogenic temperatures (-78°C) are critical for minimizing side reactions (e.g., aryl lithium dimerization). THF is the preferred solvent due to its ability to stabilize lithium intermediates. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are avoided, as they deprotonate substrates prematurely.

Stoichiometry and Reagent Purity

A slight excess of n-BuLi (1.1–1.2 equiv) ensures complete deprotonation. The boronate ester is used in equimolar amounts to prevent over-borylation. Anhydrous conditions are mandatory; moisture degrades both organolithium reagents and boronic esters.

Alternative Methods: Grignard-Based Borylation

For substrates sensitive to strong bases, Turbo Grignard reagents (e.g., iPrMgCl·LiCl) offer a milder alternative. This method avoids cryogenic conditions and achieves comparable yields.

Example Protocol (Adapted from):

-

Starting Material : 3-Bromo-5-propoxyphenyl bromide (10 mmol)

-

Reagents : iPrMgCl·LiCl (1.3 M in THF, 10 mmol), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10 mmol)

-

Conditions : THF, 0°C → 20°C, 2 h

Comparative Analysis of Methods

| Parameter | Lithium-Halogen Exchange | Grignard Borylation |

|---|---|---|

| Temperature | -78°C | 0–20°C |

| Reagent Sensitivity | High (moisture/O₂ sensitive) | Moderate |

| Yield | 45–78% | 70–86% |

| Purification | Column chromatography | Recrystallization |

The Grignard method offers practical advantages, including higher yields and milder conditions, but requires rigorous exclusion of air. Lithium-based routes, while lower-yielding, are preferred for sterically hindered substrates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been identified as a useful intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study : In a study focused on developing DYRK1A inhibitors for neurological disorders, this compound was utilized as a building block for synthesizing derivatives that exhibited significant inhibitory activity against DYRK1A enzyme. The synthesized compounds were tested for their effectiveness in cellular models of neurodegeneration .

Organic Synthesis

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Example Application :

- Synthesis of Aryl Compounds : The dioxaborolane can be employed to couple with various aryl halides to produce substituted aryl compounds. This methodology is advantageous due to its mild reaction conditions and high yields.

Material Science

Due to its boron content and unique structure, the compound can be explored for applications in material science, particularly in the development of polymers and advanced materials.

Potential Use Cases :

- Boron-Doped Polymers : Incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties.

Mechanism of Action

The primary mechanism of action for 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronate ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Meta-substituted bromine (3-Br) is common in cross-coupling precursors, whereas para-substituted analogues (e.g., 4-Br in ) are less reactive due to electronic effects .

- Alkoxy vs. Halo Groups: Propoxy (–OCH₂CH₂CH₃) and methoxy (–OCH₃) substituents improve solubility in non-polar solvents compared to halogens, which increase polarity and electrophilicity .

- Steric Effects : Bulky groups like cyclopropylmethoxy () or ortho-methyl () hinder reaction rates in cross-coupling but improve selectivity in directed C–H borylation .

Biological Activity

2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1218790-36-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H22BBrO3

- Molecular Weight : 341.1 g/mol

-

Structure :

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Anticancer Activity : Studies have indicated that dioxaborolanes can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.

In Vitro Studies

A series of in vitro tests have been conducted to evaluate the biological activity of this compound:

| Study Type | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 0.1 - 100 µM | Significant reduction in viability |

| Enzyme Activity | Various enzymes | N/A | Inhibition observed at low µM levels |

| Antimicrobial | E. coli | 10 - 100 µg/mL | Inhibition of growth |

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 25 µM.

- Enzyme Inhibition : Research indicated that the compound effectively inhibited the activity of specific kinases involved in cancer progression. The inhibition was characterized by a decrease in phosphorylation levels of target proteins.

- Antimicrobial Testing : The compound exhibited significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Q & A

Q. What are the optimal synthetic routes for this compound, and how does the propoxy substituent influence reaction conditions?

Methodological Answer: The synthesis typically involves Miyaura borylation of a brominated aryl precursor. For example, palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ atmosphere) is a common approach. The propoxy group (-OPr) can sterically hinder boron installation at the meta position, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) . Yields range from 26–85% depending on substituent electronic effects, with purification via flash chromatography (Hex/EtOAc 25:1) .

Q. How can researchers effectively purify this compound?

Methodological Answer: Flash column chromatography is critical due to the compound’s sensitivity to hydrolysis. Nonpolar solvent systems (e.g., hexane/ethyl acetate gradients) are preferred to separate boronate esters from polar byproducts. For example, a 25:1 Hex/EtOAc ratio effectively isolates the product as a colorless oil or solid . Low-temperature storage (0–6°C) under inert gas is recommended to prevent degradation .

Q. How should missing carbon signals in ¹³C NMR be interpreted?

Methodological Answer: The boron-bound carbon (C-B) is often absent in ¹³C NMR due to quadrupolar relaxation effects from boron’s spin-3/2 nucleus. To confirm structure, use ¹¹B NMR (δ ~30 ppm for dioxaborolanes) and complementary techniques like IR (B-O stretch ~1350 cm⁻¹) or HRMS .

Advanced Research Questions

Q. How does the 3-bromo-5-propoxyphenyl group affect Suzuki-Miyaura coupling efficiency?

Methodological Answer: The bromine acts as a leaving group, while the electron-donating propoxy group enhances aryl boronate stability but may slow transmetallation. Kinetic studies show that steric bulk from -OPr reduces coupling rates with bulky aryl halides. Optimize using Pd(OAc)₂ with SPhos ligand (2 mol%) in THF/H₂O (3:1) at 60°C . Competing protodeboronation is minimized by maintaining basic conditions (Na₂CO₃) .

Q. What competing pathways arise in electrochemical cross-electrophile couplings?

Methodological Answer: Under electrochemical conditions (e.g., Ni catalysis), homocoupling of the boronate ester can occur, forming biaryl byproducts. Control via pulsed potentiostatic methods (E = −1.8 V vs Ag/AgCl) suppresses this. Monitor reaction progress using GC-MS to detect dimerization (m/z ~500–600) .

Q. How are kinetic contradictions resolved in catalytic reduction studies?

Methodological Answer: Contradictions in hydride transfer kinetics (e.g., variable rate orders) arise from equilibria between boronate and trialkoxyborohydride species. Use in situ ¹¹B NMR in THF-d₈ to identify dominant intermediates. For example, NaOt-Bu catalyzes the formation of trialkoxyborohydride, which dominates at >5 mol% catalyst loading .

Q. What strategies validate electronic effects in radical borylation mechanisms?

Methodological Answer: The bromine substituent facilitates single-electron transfer (SET) pathways in radical borylation. Use EPR spectroscopy with TEMPO trapping to confirm radical intermediates. Compare rates with non-halogenated analogs; the 3-bromo derivative shows 3× faster radical initiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.